2FIC possesses strong electron-withdrawing properties due to the presence of the fluorine atoms and the cyano (C≡N) groups. This characteristic allows it to interact effectively with electron-rich donor molecules in organic solar cells [].
2FIC can participate in a chemical reaction called the Knoevenagel condensation with aldehydes. This reaction extends the light absorption range of the resulting product into the near-infrared region []. Near-infrared light absorption is beneficial for solar cells as it captures more sunlight, potentially increasing energy conversion efficiency.
Studies have shown that incorporating 2FIC into the core unit of organic solar cells leads to enhanced device performance. This includes achieving higher current output and reducing energy loss within the device []. These improvements contribute to a better overall power conversion efficiency, a key parameter in solar cell performance.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a synthetic organic compound characterized by its unique structure, which includes a difluorinated indene moiety and a malononitrile group. The molecular formula of this compound is , and it has a molecular weight of 230.17 g/mol . The compound features a carbonyl group adjacent to the indene structure, contributing to its reactivity and potential applications in various fields.
In organic solar cells, 2FIC functions as an electron acceptor material. During device operation, sunlight excites electrons in the donor material (often a polymer). These excited electrons are then transferred to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor (2FIC) []. This charge separation creates a current that can be harnessed for electrical purposes. The efficient transfer of electrons from the donor to 2FIC is crucial for optimal solar cell performance.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
The synthesis of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to achieve high yields and purity.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has potential applications in:
The versatility in application highlights its importance in both industrial and research settings.
Interaction studies are crucial for understanding how 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile interacts with biological systems. Preliminary studies suggest that:
Further research is needed to map out these interactions comprehensively and assess their implications for drug design.
Several compounds share structural similarities with 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 | 0.90 |
| 2-(2,3-Dihydro-1H-indene-1-ylidene)malononitrile | 2510-01-2 | 0.69 |
| 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile | 25724-79-2 | 0.88 |
The uniqueness of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-indienylidene)malononitrile lies in its specific fluorination pattern and the presence of both carbonyl and malononitrile groups. This combination may enhance its reactivity and biological activity compared to similar compounds.
The compound is systematically named 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile based on IUPAC rules. Alternative designations include IC2F, IC225, 2FIC, PM201, and EA120, reflecting its role as a fluorinated indenone-malononitrile derivative. These synonyms emphasize its applications in organic electronics and synthetic chemistry.
X-ray diffraction (XRD) studies reveal critical structural features:
| Parameter | Value | Source |
|---|---|---|
| C2–C1–C12 Bond Angle | 119.74° | |
| Crystal System | Monoclinic |
While direct UV-Vis data is limited, analogous compounds exhibit absorption in the 400–700 nm range, attributed to π-π* transitions in the conjugated system. Fluorination likely red-shifts absorption into the near-infrared (NIR) region.
| Technique | Key Peaks/Shifts | Source |
|---|---|---|
| 1H NMR | δ 7.2–8.5 ppm (vinylic H) | |
| 13C NMR | δ 189.3 ppm (C=O) | |
| FT-IR | ~2200 cm−1 (C≡N) |
The compound’s structure lacks tautomerism due to the stable keto form of the 3-oxo group. Conformational flexibility is restricted by the rigid indenone core and conjugation with malononitrile, ensuring a planar geometry critical for optoelectronic applications.
The Knoevenagel condensation remains the cornerstone for synthesizing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. This reaction involves the nucleophilic attack of a deprotonated malononitrile on the carbonyl group of 5,6-difluoroindan-1-one, followed by dehydration to form the conjugated product. The mechanism proceeds via three key steps:
Traditional protocols employ ethanol as the solvent and piperidine as the base, achieving moderate yields (60–70%) under reflux conditions [3]. The reaction’s efficiency is highly dependent on the electronic nature of the carbonyl substrate; electron-withdrawing fluorine substituents on the indanone ring enhance reactivity by polarizing the carbonyl group [3].
| Parameter | Traditional Conditions |
|---|---|
| Solvent | Ethanol |
| Base | Piperidine |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Yield | 60–70% |
Despite its reliability, this method faces limitations in scalability and energy efficiency, prompting exploration of advanced catalytic systems [3].
Recent advancements leverage heterogeneous catalysts to improve reaction efficiency. Amino-bifunctional metal-organic frameworks (MOFs) have emerged as superior catalysts due to their dual Lewis acid-base sites. For instance, a zirconium-based MOF functionalized with ethylenediamine (catalyst 1) achieved 100% conversion in 5 minutes at room temperature [3]. The framework’s Lewis acid sites (zirconium nodes) activate the carbonyl group, while amine groups deprotonate malononitrile, synergistically accelerating the reaction [3].
| Catalyst | Reaction Time | Temperature | Yield |
|---|---|---|---|
| Traditional (Piperidine) | 4–6 hours | 78°C | 60–70% |
| MOF Catalyst 1 | 5 minutes | 25°C | 100% |
Catalyst recyclability is another advantage, with MOF 1 maintaining >95% activity over five cycles [3]. Alternative approaches include using ionic liquids as green solvents and catalysts, though their industrial applicability remains under investigation.
Solvent choice profoundly impacts reaction kinetics and selectivity. Protic solvents like ethanol stabilize polar intermediates through hydrogen bonding, achieving higher conversion rates (100%) compared to aprotic solvents such as acetonitrile (85%) [3]. Kinetic studies reveal a second-order dependence on reactant concentrations, with the rate equation:
$$
\text{Rate} = k[\text{Indanone}][\text{Malononitrile}]
$$
where $$k$$ is influenced by solvent polarity and catalyst loading [3].
| Solvent | Dielectric Constant | Conversion |
|---|---|---|
| Ethanol | 24.3 | 100% |
| Acetonitrile | 37.5 | 85% |
| Toluene | 2.4 | 40% |
Optimized conditions (10 mg catalyst, room temperature, ethanol) reduce energy consumption while maximizing yield, aligning with green chemistry principles [3].
Post-synthesis purification ensures high-purity product isolation. Recrystallization from ethanol or dichloromethane removes unreacted starting materials, while column chromatography (silica gel, hexane/ethyl acetate) resolves stereoisomers [4] [7]. Analytical validation employs:
| Analytical Method | Key Metrics |
|---|---|
| HPLC | Purity >98% (area%) |
| $$^1\text{H}$$ NMR | δ 7.12 (d), 3.45 (s), 1.98 (s) |
| Melting Point | 148–152°C |
Strict storage under inert gas (argon or nitrogen) at <15°C prevents degradation, ensuring long-term stability [4] [7].
Differential scanning calorimetry analysis of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile reveals critical thermal transition characteristics essential for understanding its thermal stability and processing conditions. The compound exhibits a distinct melting point range of 148.0 to 152.0°C, as determined through high-performance liquid chromatography-verified samples [1] [2] [3]. This relatively narrow melting range indicates good purity and crystalline uniformity of the material.
Thermal analysis parameters for optimal differential scanning calorimetry characterization include a heating rate of 10°C per minute under nitrogen atmosphere, with temperature ranges extending from room temperature to 300°C [4] [5]. Sample sizes of 2 to 10 milligrams in aluminum pans provide sufficient material for accurate thermal transition detection while minimizing thermal lag effects. The nitrogen atmosphere prevents oxidative degradation during analysis, ensuring that observed thermal events reflect intrinsic material properties rather than atmospheric interactions.
Table 1: Thermal Analysis Parameters for Differential Scanning Calorimetry
| Parameter | Typical Value | Reference |
|---|---|---|
| Heating Rate (DSC) | 10°C/min | [4] [5] |
| Atmosphere (DSC) | Nitrogen | [4] [5] |
| Temperature Range (DSC) | Room temperature to 300°C | [4] [5] |
| Sample Size (DSC) | 2-10 mg | [4] [5] |
| Pan Type (DSC) | Aluminum | [4] [5] |
The compound demonstrates thermal decomposition onset temperatures above 150°C, indicating reasonable thermal stability for typical handling and storage conditions [1] [2] [3]. However, prolonged exposure to elevated temperatures should be avoided to prevent degradative processes that could compromise material integrity and performance characteristics.
The solubility characteristics of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile in various organic solvent systems demonstrate significant variation depending on solvent polarity and chemical compatibility. Chloroform and dichloromethane represent the most effective solvents for dissolution, providing excellent solubility suitable for synthesis reactions and purification procedures [6] [4] [7] [8]. These halogenated solvents offer optimal solvation due to their moderate polarity and ability to interact effectively with the electron-withdrawing fluorine substituents and nitrile groups.
Dimethyl sulfoxide exhibits high solubility characteristics, making it particularly suitable for stock solution preparation and storage applications [9] [10] [11]. The compound dissolves readily in dimethyl sulfoxide at concentrations up to 10 millimolar, with solution stability maintained under appropriate storage conditions. Toluene provides moderate solubility with the additional advantage of reduced byproduct formation during synthetic transformations, making it valuable for specific reaction applications [8].
Table 2: Solubility in Organic Solvent Systems
| Solvent System | Solubility | Application/Use | Reference |
|---|---|---|---|
| Chloroform | Soluble | Synthesis reactions | [6] [4] [7] [8] |
| Dichloromethane | Soluble | Purification and extraction | [13] [8] |
| Toluene | Moderate | Reduced byproduct formation | [8] |
| Dimethyl sulfoxide (DMSO) | Soluble | Stock solution preparation | [9] [10] [11] |
| Tetrahydrofuran (THF) | Moderate | Organic synthesis | [4] [7] |
| Acetonitrile | Limited | Limited use | [9] [10] [11] |
| Methanol | Limited | Precipitation medium | [6] [4] |
Stock solution preparation guidelines recommend specific volume calculations based on desired molar concentrations. For 1 millimolar solutions, volumes of 4.3446 milliliters, 21.7231 milliliters, and 43.4461 milliliters are required for 1 milligram, 5 milligrams, and 10 milligrams of compound, respectively [9] [10] [11]. These calculations provide precise formulation parameters for research applications requiring controlled concentrations.
Table 3: Stock Solution Preparation Guidelines
| Amount | 1 mM Solution Volume | 5 mM Solution Volume | 10 mM Solution Volume |
|---|---|---|---|
| 1 mg | 4.3446 mL | 0.8689 mL | 0.4345 mL |
| 5 mg | 21.7231 mL | 4.3446 mL | 2.1723 mL |
| 10 mg | 43.4461 mL | 8.6892 mL | 4.3446 mL |
Photochemical stability assessment reveals that 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile exhibits significant sensitivity to light exposure, particularly under ultraviolet-visible irradiation conditions. The compound demonstrates light-sensitive characteristics that necessitate protective storage conditions to prevent photodegradation [1] [2] [3]. This photosensitivity stems from the extensive conjugated system within the molecular structure, which can absorb ultraviolet and visible light energy, leading to photochemical transformations.
Research findings indicate that the compound requires protection from light exposure during storage and handling to maintain structural integrity and chemical stability [1] [2] [3]. Photodegradation processes can result in the formation of byproducts that compromise material purity and performance characteristics. The electron-withdrawing fluorine substituents and dicyanomethylene groups contribute to the compound's electronic properties but also enhance its susceptibility to photochemical reactions.
Storage protocols recommend the use of ultraviolet-protective containers and dark storage environments to minimize photodegradation risks [1] [2] [3]. Amber glass containers or aluminum-wrapped storage vessels provide effective protection against light-induced degradation. Laboratory handling procedures should minimize exposure to direct lighting, particularly fluorescent and ultraviolet sources, during sample preparation and analysis.